Mpb-PE
Description
Conceptual Framework of MPB-PE as a Synthetic Phospholipid Derivative
N-(4-(4-Maleimidophenyl)butyryl)phosphatidylethanolamine, or this compound, is a meticulously designed synthetic phospholipid. rsc.org Its structure is a testament to form following function, comprised of two key components: a phosphatidylethanolamine (B1630911) (PE) backbone and a maleimidophenylbutyryl headgroup. rsc.org The PE backbone is a naturally occurring phospholipid found in biological membranes, which allows this compound to seamlessly integrate into lipid bilayers. rsc.orgnih.gov This inherent biocompatibility is crucial for its applications in creating artificial cell membranes and modifying existing ones.
The defining feature of this compound is its maleimide (B117702) headgroup. rsc.org This functional group is a potent electrophile, exhibiting high reactivity and selectivity towards thiol (sulfhydryl) groups, which are commonly found in the cysteine residues of proteins and peptides. biosyn.com The reaction between a maleimide and a thiol proceeds via a Michael addition, forming a stable covalent thioether bond. biosyn.com This highly specific and efficient conjugation chemistry is the cornerstone of this compound's utility, enabling the direct attachment of a wide array of molecules to lipid structures.
| Component | Function |
| Phosphatidylethanolamine (PE) Backbone | Anchors the molecule within the lipid bilayer of liposomes or cell membranes. |
| Maleimidophenylbutyryl Headgroup | Provides a reactive site for the covalent attachment of thiol-containing molecules. |
Significance of this compound in Advancing Bioconjugation Chemistry and Membrane Engineering Research
The advent of this compound has significantly propelled the fields of bioconjugation chemistry and membrane engineering. In bioconjugation, this compound serves as a critical linker for functionalizing liposomes and other lipid-based nanoparticles. avantiresearch.com Researchers can covalently attach targeting ligands, such as antibodies or peptides, to the surface of liposomes containing this compound. tandfonline.comresearchgate.net This transforms simple vesicles into sophisticated drug delivery vehicles capable of recognizing and binding to specific cell types, thereby enhancing therapeutic efficacy and minimizing off-target effects. tandfonline.com For instance, antibody-conjugated echogenic liposomes have been developed using this compound for the targeted ultrasonic imaging of atherosclerosis. avantiresearch.com
In the realm of membrane engineering, this compound is instrumental in the construction of functionalized model membranes. Supported lipid bilayers (SLBs), which are planar membranes assembled on a solid support, can be functionalized with proteins by incorporating this compound. researchgate.netyoutube.com This allows for the controlled study of membrane protein interactions and the reconstitution of cellular signaling pathways in a simplified, in vitro environment. mdpi.complos.org For example, researchers have used this compound to anchor polypeptides to lipid bilayers to investigate their structure and function at the membrane surface. nih.govacs.org Furthermore, the incorporation of this compound into liposomes has been shown to influence membrane properties, such as permeability, which can be harnessed for triggered drug release systems. nih.gov
Table of Research Findings with this compound:
| Research Area | Application of this compound | Key Finding |
| Targeted Drug Delivery | Conjugation of antibodies to liposomes. tandfonline.com | Creation of immunoliposomes that can specifically target cancer cells. |
| Medical Imaging | Formation of antibody-conjugated echogenic liposomes. avantiresearch.com | Enhanced ultrasonic detection of atherosclerotic plaques. |
| Membrane Protein Studies | Anchoring of polypeptides to lipid bilayers. nih.govacs.org | Facilitated the study of protein-membrane interactions and insertion. |
| Stimuli-Responsive Systems | Triggering liposome (B1194612) leakage via peptide conjugation. nih.gov | Development of systems where drug release is initiated by a specific binding event. |
| Antimalarial Research | Incorporation into liposomal drug formulations. researchgate.net | This compound itself exhibited concentration-dependent inhibition of P. falciparum growth. |
Historical Perspectives and Evolution of this compound Applications in Lipid Systems
The utility of this compound is built upon a rich history of advancements in both lipid chemistry and bioconjugation techniques. The concept of using liposomes as drug carriers emerged in the 1970s, shortly after their initial description in 1965. tandfonline.com However, early liposomal formulations were often limited by their rapid clearance from the bloodstream. The development of "stealth" liposomes, which are coated with polymers like polyethylene (B3416737) glycol (PEG), in the 1990s was a major breakthrough, significantly extending their circulation time. nih.govnih.gov
Parallel to these developments in liposome technology, maleimide chemistry was being established as a powerful tool for bioconjugation. The high specificity of the maleimide-thiol reaction, which can be performed under mild, physiological conditions, made it ideal for labeling proteins and other biomolecules. biosyn.comacs.org
Structure
2D Structure
Properties
CAS No. |
103794-17-8 |
|---|---|
Molecular Formula |
C47H77N2O11P |
Molecular Weight |
877.1 g/mol |
IUPAC Name |
[3-[2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C47H77N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-28-46(53)57-38-42(60-47(54)29-24-22-20-18-16-14-12-10-8-6-4-2)39-59-61(55,56)58-37-36-48-43(50)27-25-26-40-30-32-41(33-31-40)49-44(51)34-35-45(49)52/h30-35,42H,3-29,36-39H2,1-2H3,(H,48,50)(H,55,56) |
InChI Key |
PMNHFYTYBLGZOI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCC |
Synonyms |
MPB-PE N-(4-(4-maleimidophenyl)butyryl)-sn-glycero-3-phosphoethanolamine N-(4-(4-maleimidophenyl)butyryl)phosphatidylethanolamine |
Origin of Product |
United States |
Synthetic Methodologies and Purity Assessment of Mpb Pe for Research Applications
Advanced Synthesis Protocols for High-Purity MPB-PE
The generation of high-purity this compound necessitates carefully controlled reaction conditions and purification strategies to achieve the desired product while minimizing the formation of deleterious impurities.
Optimized Chemical Reaction Pathways for this compound Synthesis
The most prevalent and optimized synthetic route to this compound involves the coupling of two key precursors: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) and 4-(p-maleimidophenyl)butyric acid. This reaction is typically facilitated by carbodiimide (B86325) chemistry, most commonly employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS).
The reaction proceeds in a two-step, one-pot synthesis. First, the carboxylic acid group of 4-(p-maleimidophenyl)butyric acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which would regenerate the starting carboxylic acid. To enhance the reaction's efficiency and stability, NHS is introduced to convert the unstable O-acylisourea intermediate into a more stable NHS ester. In the second step, the primary amine of the DPPE headgroup nucleophilically attacks the activated carbonyl of the NHS ester, forming a stable amide bond and yielding the final this compound product.
A general representation of this reaction pathway is as follows:
Activation: 4-(p-maleimidophenyl)butyric acid + EDC + NHS → 4-(p-maleimidophenyl)butyric acid-NHS ester + EDC-urea byproduct
Coupling: 4-(p-maleimidophenyl)butyric acid-NHS ester + DPPE → this compound + NHS
The reaction is typically carried out in an inert organic solvent, such as dichloromethane (B109758) or chloroform (B151607), to ensure the solubility of the lipid components. The stoichiometry of the reactants is carefully controlled, often with a slight excess of the activating agents (EDC and NHS) to drive the reaction to completion.
Table 1: Representative Reaction Parameters for this compound Synthesis
| Parameter | Condition |
| Reactants | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE), 4-(p-maleimidophenyl)butyric acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS) |
| Solvent | Dichloromethane (anhydrous) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (e.g., Argon or Nitrogen) |
Challenges in Mitigating Impurity Generation during this compound Synthesis
Several challenges must be addressed to minimize the generation of impurities during the synthesis of this compound. The primary concerns are the hydrolysis of the maleimide (B117702) ring and the formation of byproducts from the coupling reaction.
The maleimide group is susceptible to hydrolysis, particularly under non-neutral pH conditions, which opens the ring to form a non-reactive maleamic acid derivative. researchgate.net This hydrolysis renders the final product incapable of reacting with thiols, thereby negating its intended function. To mitigate this, the reaction is performed under anhydrous conditions and at a neutral pH.
The EDC/NHS coupling chemistry, while efficient, can lead to the formation of several byproducts. A major byproduct is the N-acylurea, which forms when the O-acylisourea intermediate rearranges instead of reacting with NHS or the amine. nih.gov This impurity can be difficult to remove due to its similar polarity to the desired product. Excess EDC can also react with itself to form an insoluble urea, which can typically be removed by filtration. Careful control of the reaction stoichiometry and temperature can help to minimize the formation of these byproducts.
Analytical Techniques for this compound Characterization and Purity Verification
To ensure the suitability of this compound for research applications, rigorous analytical techniques are employed to purify the compound and confirm its structure and purity.
Chromatographic Purification Methods for this compound Isolation
Following the synthesis, the crude reaction mixture contains the desired this compound product, unreacted starting materials, and various byproducts. Silica (B1680970) gel column chromatography is the most common method for isolating and purifying this compound. cup.edu.cnchromtech.comrochester.edu
The principle of this technique relies on the differential partitioning of the components of the mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent or a mixture of solvents). Due to differences in polarity, the components travel through the column at different rates, allowing for their separation.
For the purification of this compound, a gradient elution is often employed. The process typically starts with a less polar solvent system (e.g., a mixture of chloroform and methanol) to elute non-polar impurities. The polarity of the mobile phase is then gradually increased by increasing the proportion of the more polar solvent (e.g., methanol) to elute the more polar compounds, including the this compound product. The progress of the separation is monitored by thin-layer chromatography (TLC).
Table 2: Typical Silica Gel Chromatography Parameters for this compound Purification
| Parameter | Description |
| Stationary Phase | Silica Gel 60 (70-230 mesh) |
| Mobile Phase (Eluent) | A gradient of Chloroform and Methanol (e.g., starting with 95:5 and gradually increasing to 80:20 v/v) |
| Monitoring | Thin-Layer Chromatography (TLC) with a suitable stain (e.g., iodine vapor or phosphomolybdic acid) |
Spectroscopic and Other Analytical Approaches for Structural Confirmation and Purity Quantification
Once purified, the identity and purity of this compound are confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
¹H NMR provides information on the number and environment of protons in the molecule. Key signals include the characteristic peaks for the maleimide protons, which typically appear as a singlet at approximately 6.7-6.9 ppm, and the signals corresponding to the fatty acid chains and the glycerol (B35011) backbone.
³¹P NMR is particularly useful for analyzing phospholipids (B1166683) as it provides a single, sharp peak for the phosphorus atom in the phosphate (B84403) headgroup, confirming the integrity of this functional group. nih.govnih.govmdpi.com The chemical shift of this peak can also provide information about the local chemical environment. nih.gov
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to confirm its elemental composition. High-resolution mass spectrometry can provide a very accurate mass measurement, which is a strong indicator of the correct product. Fragmentation analysis (tandem MS or MS/MS) can further confirm the structure by breaking the molecule into smaller, predictable fragments.
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the this compound molecule. Characteristic absorption bands for the amide C=O stretch, the ester C=O stretch of the fatty acid chains, and the C-H stretches of the alkyl chains would be expected.
Table 3: Expected Analytical Data for this compound
| Analytical Technique | Expected Result |
| ¹H NMR | Signals corresponding to palmitoyl (B13399708) chains, glycerol backbone, phosphoethanolamine headgroup, phenyl ring, and a characteristic singlet for the maleimide protons (~6.8 ppm). |
| ³¹P NMR | A single peak characteristic of a phosphodiester, confirming the phosphate headgroup. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated molecular weight of this compound. |
| FTIR Spectroscopy | Absorption bands for amide, ester, and alkyl functional groups. |
By employing these advanced synthesis and purification protocols, coupled with rigorous analytical characterization, researchers can obtain high-purity this compound, a critical enabling tool for a wide range of applications in bionanotechnology and biomedical research.
Molecular Bioconjugation Mechanisms Facilitated by Mpb Pe
Thiol-Maleimide Chemistry: Fundamental Principles of MPB-PE Reactivity
The utility of this compound as a bioconjugation agent is rooted in the specific and efficient reaction between its maleimide (B117702) group and a thiol (sulfhydryl) group present on a target biomolecule, such as a cysteine residue in a peptide or protein.
Michael Addition Reactions with Thiol-Containing Biomolecules
The core of the conjugation chemistry involving this compound is the Michael addition reaction. This reaction is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. In the context of this compound, the thiol group of a biomolecule acts as the nucleophile, and the electron-deficient double bond of the maleimide ring serves as the Michael acceptor. researchgate.netrsc.orgresearchgate.net
The reaction is typically carried out in an aqueous buffer at a pH range of 6.5 to 7.5. kinampark.comencapsula.com In this pH range, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, which readily attacks one of the carbon atoms of the maleimide double bond. This initiates the formation of a carbon-sulfur bond. The reaction is highly chemoselective for thiols under these conditions, minimizing side reactions with other nucleophilic groups commonly found in biomolecules, such as amines. encapsula.com However, at pH values above 7.5, the reactivity of maleimides with amines can become significant. encapsula.com
Formation of Stable Thioether Linkages in this compound Conjugates
The Michael addition of a thiol to the maleimide group of this compound results in the formation of a stable succinimidyl thioether linkage. nih.govjove.com This covalent bond is generally considered stable under most physiological conditions. However, it is important to note that the thioether bond can be susceptible to a retro-Michael reaction, which can lead to the dissociation of the conjugate. nih.govjove.com This process can be more pronounced in the presence of other thiol-containing molecules, such as glutathione, which is abundant in the intracellular environment. The stability of the thioether linkage can also be influenced by the local chemical environment and the structure of the conjugated biomolecule. Despite this potential for reversibility, for many applications, the thioether bond formed with this compound provides a sufficiently stable linkage for the intended purpose.
Strategies for Efficient and Site-Specific Covalent Coupling via this compound
Achieving high coupling efficiency and maintaining the biological activity of the conjugated molecule are critical for the successful application of this compound. Several factors, including the choice of lipid derivatives, the nature of the spacer arm, and the control of non-specific interactions, play a crucial role.
Comparative Analysis of this compound Coupling Efficiency with Other Lipid Derivatives (e.g., PDP-PE, MCC-PE)
This compound is part of a broader class of thiol-reactive lipid derivatives used for bioconjugation. Other notable examples include pyridyldithiopropionate-phosphatidylethanolamine (PDP-PE) and maleimidocaproyl-phosphatidylethanolamine (MCC-PE). While all target thiol groups, their reactivity and the stability of the resulting linkage can differ.
Direct quantitative comparisons of the coupling efficiencies of this compound, PDP-PE, and MCC-PE are not extensively documented in a single study. However, general principles can be inferred. The coupling efficiency of maleimide-containing lipids like this compound and MCC-PE can be very high, with some studies reporting efficiencies of over 80-95% under optimized conditions with model peptides. nih.govresearchgate.net
PDP-PE reacts with thiols to form a disulfide bond, which is cleavable by reducing agents. This can be an advantage for applications requiring the release of the conjugated molecule. In contrast, the thioether bond formed by this compound and MCC-PE is more stable. avantiresearch.com The choice between these lipids often depends on the specific requirements of the application, such as the desired stability of the conjugate in a particular biological environment. One study noted that MPB conjugates formed more stable complexes that survived longer in serum compared to PDP conjugates. avantiresearch.com
A potential limitation of this compound is the relatively short spacer arm, which may result in lower coupling efficiency for large biomolecules due to steric hindrance at the liposome (B1194612) surface. researchgate.net Lipids with longer spacer arms, such as those incorporating polyethylene (B3416737) glycol (PEG), often exhibit improved conjugation efficiencies.
Table 1: General Conjugation Efficiencies of Maleimide-Functionalized Nanoparticles
| Ligand | Maleimide to Thiol Molar Ratio | Reaction Time | pH | Conjugation Efficiency (%) | Reference |
|---|---|---|---|---|---|
| cRGDfK (peptide) | 2:1 | 30 min | 7.0 | 84 ± 4 | nih.gov |
| 11A4 (nanobody) | 5:1 | 2 h | 7.4 | 58 ± 12 | nih.gov |
| F3 (peptide) | Not Specified | 24 h | Not Specified | >95 | researchgate.net |
Influence of Spacer Length and Polarity of Maleimide-Containing Lipids on Conjugation Efficacy
The spacer arm that connects the maleimide group to the lipid anchor plays a critical role in the efficiency of the conjugation reaction. The length and polarity of this spacer can significantly impact the accessibility of the maleimide group to the thiol on the incoming biomolecule.
Longer and more flexible spacers, particularly those composed of hydrophilic polymers like polyethylene glycol (PEG), can extend the reactive maleimide group away from the crowded surface of the liposome. thno.org This increased distance reduces steric hindrance and allows for more efficient coupling, especially with large biomolecules like antibodies. thno.org Studies have shown a direct correlation between increasing spacer length and higher coupling efficiencies for IgG antibodies. acs.org For instance, a study comparing different spacer lengths for the conjugation of bovine serum albumin (BSA) and IgG to liposomes found that the best results were obtained with a long, polar PEG 1000 spacer. acs.org
The polarity of the spacer is also a key determinant of conjugation efficiency. Polar spacers are generally favored as they are more hydrated and extend into the aqueous phase, making the maleimide group more accessible. In contrast, nonpolar spacers may be more collapsed or buried within the lipid bilayer, hindering the reaction. One study found that polar spacers achieved significantly higher coupling efficiencies than nonpolar spacers of approximately the same length. acs.org
Table 2: Effect of Spacer Characteristics on IgG Coupling Efficiency
| Spacer | Spacer Type | Coupling Efficiency (%) | Reference |
|---|---|---|---|
| Ethylene glycol | Short, polar | 12 | acs.org |
| Tetraethylene glycol | Medium, polar | 46 | acs.org |
| PEG 1000 | Long, polar | 65 | acs.org |
| Dodecyl | Long, nonpolar | 15 | acs.org |
Minimizing Non-Specific Interactions and Aggregation in this compound Conjugation Systems
A significant challenge during the covalent coupling of biomolecules to liposomes is the tendency of the liposomes to aggregate. researchgate.net This aggregation can lead to an increase in particle size, which can dramatically alter the in vivo behavior and efficacy of the liposomal formulation. Additionally, non-specific binding of the biomolecule to the liposome surface can occur, leading to a heterogeneous product.
A highly effective strategy to prevent both aggregation and non-specific binding is the incorporation of PEG-modified lipids into the liposome formulation. researchgate.net The presence of PEG on the liposome surface creates a hydrated layer that provides a steric barrier, physically preventing the close approach and subsequent aggregation of liposomes. researchgate.netacs.org The density and chain length of the PEG lipids are important parameters to optimize. Higher concentrations and longer PEG chains provide better steric protection but can also hinder the accessibility of the targeting ligand to its receptor. acs.org Typically, a balance is sought to achieve efficient coupling and prevent aggregation while maintaining the biological activity of the conjugated molecule. For example, optimal results have been achieved using 2 mol% of a PEG lipid with a molecular weight of 2000 Da. researchgate.net
Other strategies to minimize non-specific binding include optimizing the pH of the reaction buffer and using blocking agents. encapsula.com Maintaining the pH in the optimal range of 6.5-7.5 for thiol-maleimide chemistry helps to prevent side reactions with other nucleophiles. In some systems, the addition of blocking agents like bovine serum albumin (BSA) can help to saturate non-specific binding sites on the liposome surface, although care must be taken to ensure the blocking agent does not interfere with the desired conjugation reaction.
Applications of Mpb Pe in Advanced Liposome and Artificial Membrane Research
Liposome (B1194612) Functionalization and Surface Engineering Using MPB-PE
This compound is instrumental in the surface modification of liposomes, enabling the creation of targeted drug delivery systems and stabilized nanocarriers. Its maleimide (B117702) group offers a specific site for covalent conjugation, allowing for precise control over the liposome's surface chemistry. researchgate.net
The primary application of this compound in liposome engineering is the covalent attachment of targeting ligands to the vesicle surface. nih.gov The maleimide group on the this compound molecule reacts specifically and efficiently with sulfhydryl (thiol) groups present in molecules such as cysteine-containing peptides, proteins, and antibodies. researchgate.net This reaction, a Michael addition, forms a stable thioether linkage, securely anchoring the ligand to the liposome's lipid bilayer. researchgate.net
This method is a cornerstone for developing actively targeted liposomes that can recognize and bind to specific cells or tissues. nih.gov For instance, peptides with a C-terminal cysteine can be conjugated to the surface of liposomes containing this compound. nih.gov Research has demonstrated that the efficiency of this peptide coupling can be very high, reaching up to 90% based on the amount of maleimide available on the liposome surface. nih.gov This robust and specific conjugation strategy is essential for designing nanocarriers for targeted therapeutic and diagnostic applications. nih.gov
The inclusion of this compound and the subsequent conjugation of molecules to it can influence the stability and structural integrity of liposomes. The choice of lipids is a critical factor in determining the physical stability of liposomes; saturated lipids generally increase rigidity, while the addition of cholesterol can decrease permeability and enhance mechanical strength. youtube.comnih.gov The introduction of a modified lipid like this compound can alter these properties.
Polyethylene (B3416737) glycol (PEG)-modified lipids are frequently incorporated into this compound-containing liposomes to improve their biophysical properties. nih.govhelixbiotech.com The presence of PEG on the liposome surface creates a hydrophilic, flexible polymer layer that acts as a "stealth" coating. helixbiotech.comresearchgate.net This layer provides a steric barrier that reduces protein binding (opsonization) and uptake by the mononuclear phagocyte system, thereby prolonging the circulation time of the liposomes in the body. nih.govhelixbiotech.com This is crucial for allowing targeted liposomes sufficient time to reach their intended site of action. nih.gov
In addition to providing stealth characteristics, PEGylation plays a direct role in the functionalization process. It helps prevent the aggregation of liposomes, which can be a concern during the conjugation process and subsequent storage. helixbiotech.com The polymer chains can also be functionalized to serve as the anchor point for targeting ligands. nih.govhelixbiotech.com However, a common strategy involves using a combination of PEG-lipids for stealth purposes and this compound for specific ligand attachment. thno.org The length of the PEG chains used for both stealth and targeting can be optimized to maximize target cell uptake. Research on aptide-conjugated liposomes showed that specific pairings of ligand-bearing PEGs and methoxy-capped "stealth" PEGs yielded superior cell uptake compared to other combinations. thno.org For instance, liposomes formulated with a targeting aptide on a PEG2000 linker paired with a stealth PEG1000 lipid showed the highest uptake in EDB-positive cancer cells. thno.org This highlights the importance of rational design in combining this compound and PEGylated lipids for optimal performance.
Table 1: Effect of PEG Pairing on In Vitro Cellular Uptake of Aptide-Targeted Liposomes This table illustrates how pairing different lengths of Polyethylene Glycol (PEG) for targeting and stealth functions affects the uptake of liposomes in U87MG cancer cells. The data is based on findings from a study on aptide-conjugated liposomes. thno.org
| Targeting Ligand Linker | Stealth PEG Linker | Relative Cellular Uptake |
| APTEDB‑PEG2000‑DSPE | mPEG350 | Moderate |
| APTEDB‑PEG2000‑DSPE | mPEG550 | High |
| APTEDB‑PEG2000‑DSPE | mPEG1000 | Very High |
| APTEDB‑PEG1000‑DSPE | mPEG350 | Moderate |
| APTEDB‑PEG1000‑DSPE | mPEG550 | Very High |
This compound in Reconstituted Membrane Systems and Mechanistic Studies
Beyond surface functionalization for delivery, this compound is a valuable component in model membrane systems designed to investigate fundamental biological processes. rsc.orgmdpi.com Its ability to anchor specific molecules to a lipid bilayer allows researchers to probe and control membrane behavior with high precision.
Membrane fusion is a fundamental process in biology, and lipids with a conical shape, such as phosphatidylethanolamine (B1630911) (PE), are known to facilitate it. nih.govmdpi.com The PE headgroup promotes the formation of high negative curvature intermediates, which lowers the energy barrier for the merging of two lipid bilayers. nih.govmdpi.com Because this compound is a derivative of PE, its incorporation into liposomes can be used to study fusion mechanisms.
By creating liposomes with a defined concentration of this compound, researchers can systematically investigate how the presence of these fusogenic lipids influences membrane fusion events. rsc.org The maleimide group provides a reactive site to attach a trigger molecule, such as a peptide or protein, that can initiate fusion upon a specific stimulus. This setup allows for the study of how ligand-receptor interactions at the membrane surface can translate into the large-scale structural rearrangements required for fusion. For example, antimicrobial peptides have been studied for their ability to induce "leaky fusion" in model vesicles containing PE lipids, a process that can be dissected using well-defined artificial membranes. rsc.org
A significant area of research involves using this compound to control the permeability of liposome membranes. nih.gov This is often achieved by anchoring specially designed membrane-active peptides to the liposome surface. nih.gov In these systems, the covalent attachment via the this compound linker is often a prerequisite for the peptide's activity. nih.gov
One notable study used a de novo designed helix-loop-helix peptide (JR2KC) containing a single cysteine residue. nih.gov When this peptide was introduced to liposomes containing this compound, it covalently attached to the surface. nih.gov This anchoring event was found to be critical; it increased the effective concentration of the peptide at the membrane interface and induced a structural transition in the peptide from a random coil to a more structured α-helical conformation. nih.gov This structural change facilitates the peptide's insertion into the lipid bilayer, leading to the formation of pores and a dramatic increase in membrane permeability. nih.gov
Crucially, the extent of this permeabilization can be dynamically tuned by altering the molar percentage of this compound in the liposome formulation. nih.govresearchgate.net Studies using carboxyfluorescein (CF) loaded liposomes demonstrated that as the concentration of this compound increased from 1 mol% to 10 mol%, the rate and extent of CF release triggered by the peptide also increased significantly. nih.govresearchgate.net In contrast, liposomes lacking this compound showed very limited cargo release, highlighting the essential role of the covalent anchoring. nih.gov This ability to rationally modulate membrane permeability based on the concentration of this compound provides a powerful tool for developing stimuli-responsive drug release systems. nih.gov
Table 2: Influence of this compound Concentration on Peptide-Induced Liposome Permeability This table shows the percentage of carboxyfluorescein (CF) released from liposomes after a 30-minute incubation with the membrane-active peptide JR2KC. The data demonstrates that permeability is highly dependent on the molar percentage (mol%) of this compound available for peptide anchoring. nih.govresearchgate.net
| This compound Concentration (mol%) | Peptide Concentration (µM) | % CF Release (after 30 min) |
| 0% | 4 | < 10% |
| 1% | 4 | ~ 50% |
| 3% | 4 | ~ 75% |
| 5% | 4 | ~ 90% |
| 10% | 4 | > 95% |
Studies on Peptide-Induced Pore Formation in this compound Containing Lipid Bilayers
The mechanism by which membrane-active peptides (MAPs) induce pore formation in lipid bilayers is a subject of intense investigation, with implications for understanding antimicrobial defense and developing novel drug delivery systems. This compound is instrumental in these studies as it allows researchers to covalently attach peptides to the liposome surface, providing a controlled system to investigate the subsequent membrane interactions. rsc.org This approach is particularly useful for studying conjugation-dependent MAPs, which are designed to be unstructured in solution and to fold into their active, membrane-disrupting conformations only upon conjugation to the lipid bilayer. rsc.org
Research in this area often utilizes model membrane systems, such as giant unilamellar vesicles (GUVs) or large unilamellar vesicles (LUVs), incorporating this compound. By conjugating cysteine-containing peptides to the maleimide group of this compound, researchers can control the orientation and surface density of the peptides on the vesicle. This setup allows for the precise study of peptide-induced effects, such as membrane permeabilization, lipid domain formation, and the specific mechanisms of pore formation, like the barrel-stave or toroidal pore models. nih.govplos.orgplos.org
For instance, studies have explored how lipid composition influences the function of peptides conjugated via this compound. The inclusion of other lipids, such as cholesterol or dipalmitoylphosphatidylcholine (DPPC), in this compound-containing liposomes can significantly alter the peptide's effect on membrane integrity, leading to outcomes ranging from minor swelling to extensive vesicle aggregation. rsc.org These investigations are crucial for designing liposomal drug delivery systems where peptide-mediated release of encapsulated contents is a desired function. rsc.org The ability to create stable peptide-lipid conjugates using this compound is fundamental to dissecting the molecular requirements for pore formation and for tailoring peptide-liposome systems for specific applications.
Table 1: Research Findings on Peptide-Membrane Interactions Using this compound Functionalized Liposomes
| Study Focus | Peptide(s) | Liposome Composition | Key Findings | Reference(s) |
|---|---|---|---|---|
| Influence of lipid composition on peptide function | JR2KC, CKV4 | POPC, this compound, Cholesterol, DPPC | Peptide conjugation to this compound liposomes induced changes in vesicle size. The presence of cholesterol significantly altered the outcome, leading to extensive aggregation upon peptide addition. | rsc.org |
| General mechanisms of peptide-induced pores | Alamethicin, Novicidin | DMPC, DMPG | Differentiated between barrel-stave (Alamethicin) and toroidal pore (Novicidin) mechanisms. Showed that peptides can anchor into the membrane, involving a subset of lipids with reduced dynamics. While not directly using this compound, this provides context for the types of mechanisms studied. | nih.govplos.orgplos.org |
| Synergistic effects of lipids on membrane poration | MP1 | PC, PS, PE | The presence of PE and PS lipids in vesicles significantly enhances membrane permeabilization by the MP1 peptide, facilitating the formation of larger transmembrane pores at lower peptide concentrations. | nih.gov |
Reconstitution of Lipid Exchange Processes and Phospholipid Metabolism in this compound-Functionalized Vesicles
This compound is a critical tool for reconstituting complex enzymatic processes on the surface of artificial vesicles, particularly those involving lipid metabolism and transport. By enabling the covalent attachment of enzymes to the liposome bilayer, this compound helps create stable, functional biomimetic systems that allow for quantitative analysis of these processes in vitro. nih.govpnas.org
A significant application is in the study of OSBP-related proteins (ORPs), which are involved in lipid transport between organelles, often exchanging sterols for phosphatidylinositol-4-phosphate (B1241899) (PI(4)P). pnas.org To investigate the coupling of lipid exchange with PI(4)P metabolism, researchers have used this compound to covalently link the phosphatidylinositol 4-kinase (PI4K) to liposomes. nih.govpnas.org In this experimental setup, liposomes containing phosphatidylinositol (PI) and a small percentage of this compound are prepared. The PI4K, which has an accessible cysteine residue, is then incubated with these vesicles, leading to its covalent attachment to the this compound. nih.govpnas.org
This system allows for the controlled synthesis of PI(4)P on the outer leaflet of the liposomes upon the addition of ATP. nih.gov The production of PI(4)P can be monitored in real-time using fluorescent protein biosensors. nih.govpnas.org Studies have shown that the covalent attachment of PI4K via this compound is significantly more efficient than non-covalent association, leading to robust PI(4)P generation. pnas.org This reconstituted system has been instrumental in demonstrating how a PI(4)P gradient, generated by the tethered kinase, can drive the ORP-mediated exchange of sterols between different membrane populations, providing quantitative insights into intracellular lipid trafficking. nih.govpnas.org
Table 2: Key Findings in Reconstitution Studies Using this compound Functionalized Vesicles
| Reconstituted Process | Key Protein(s) | Liposome Composition | Role of this compound | Key Outcome | Reference(s) |
|---|---|---|---|---|---|
| PI(4)P Metabolism | Phosphatidylinositol 4-kinase (PI4K) | DOPC/PI/MPB-PE (87/10/3) | Covalent attachment of PI4K to the liposome surface. | Efficient synthesis of PI(4)P on the vesicle surface upon ATP addition, demonstrating the functionality of the tethered enzyme. | nih.govpnas.org |
| ORP-mediated Lipid Exchange | PI4K, ORP | Donor liposomes: DOPC/PI/MPB-PE; Acceptor liposomes | Anchoring PI4K to donor liposomes to generate a PI(4)P gradient. | The PI(4)P gradient created by the this compound-tethered kinase drives the exchange of sterol for PI(4)P between vesicle populations, mediated by ORPs. | nih.govpnas.org |
Research Applications of Mpb Pe in Molecular Biology and Biotechnology
Protein and Peptide Conjugation for Molecular Probes and Functional Studies
The primary application of MPB-PE stems from its ability to stably anchor proteins and peptides to the surface of lipid membranes, such as liposomes. This covalent conjugation provides a powerful method for creating molecular probes and investigating the functional consequences of localizing proteins to a membrane environment. The process relies on the Michael addition reaction between the maleimide (B117702) group of this compound and the sulfhydryl group of a cysteine residue within the target peptide or protein. rsc.org
The labeling of proteins and peptides with this compound is a direct method for their modification, enabling their integration into lipid-based nanostructures. Researchers have successfully utilized this strategy to functionalize liposomes with specific peptides, effectively creating bespoke molecular probes. For instance, de novo designed peptides such as JR2KC and CKV4, which contain a single cysteine residue, have been covalently conjugated to liposomes containing 5 mol% this compound. rsc.org This conjugation is essential for their function, as these peptides have low intrinsic affinity for the membrane and require covalent anchoring to accumulate at the lipid-water interface. rsc.org
A significant consequence of conjugating peptides to this compound modified lipid bilayers is the induction of conformational changes. Many peptides, particularly membrane-active peptides, are unstructured in aqueous solutions but adopt a defined secondary structure, such as an α-helix, upon interacting with a lipid membrane. rsc.orgnih.gov Covalent conjugation via this compound facilitates this transition by increasing the effective concentration of the peptide at the membrane surface and reducing its conformational flexibility. nih.gov
For example, the de novo designed peptides JR2KC and CKV4 are largely unstructured in solution but fold into well-defined α-helices when conjugated to this compound-containing liposomes. rsc.org This folding is crucial for their function, which often involves disrupting the lipid membrane. rsc.orgnih.gov Similarly, another peptide, C(Phacm)KV4, showed a dramatic shift in its circular dichroism (CD) spectrum, with characteristic minima indicating an α-helical conformation, only after it was deprotected and allowed to conjugate to this compound on the liposome (B1194612) surface. acs.org The covalent anchoring is believed to facilitate electrostatic interactions between the positively charged peptide and the lipid headgroups, further stabilizing the folded conformation. nih.gov
Table 1: Peptide Conformation Following Conjugation to this compound Modified Liposomes This table summarizes research findings on peptides that undergo conformational changes upon being conjugated to lipid bilayers containing this compound.
| Peptide | Initial State (in solution) | Final State (Post-Conjugation) | Associated Function | Reference |
|---|---|---|---|---|
| JR2KC | Unstructured | α-helix | Membrane pore formation | rsc.orgnih.gov |
| CKV4 | Unstructured | α-helix | Membrane disruption | rsc.org |
| C(Phacm)KV4 | Unstructured (as protected peptide) | α-helix | Membrane disruption | acs.org |
Cellular Membrane Modification and Cell-Based Assays
The principles of using this compound to modify artificial lipid bilayers can be extended to applications involving cellular membranes. By incorporating this functional lipid, researchers can alter the surface of cells, enabling new approaches for cell-based assays and diagnostics.
This compound can be integrated into lipid bilayers, modifying their surface properties to become reactive towards thiol-containing molecules. nih.govnih.gov While much of the detailed research has been conducted on model systems like liposomes and supported lipid bilayers, the technology offers a pathway for modifying the surfaces of live cells. nih.govyoutube.comlbl.gov The general strategy involves introducing this compound into the outer leaflet of a cell's plasma membrane, where its maleimide group is exposed to the extracellular environment. This allows for the specific, covalent attachment of cysteine-containing proteins, peptides, or other probes directly onto the cell surface. lbl.gov Such surface modification can be used to study the roles of specific cell-surface molecules, attach signaling molecules, or create patterns of different cell types on a substrate for tissue engineering applications. lbl.govnih.gov For instance, porous polyethylene (B3416737) implants have been successfully coated with nanocarriers, demonstrating the feasibility of modifying biocompatible surfaces for cellular integration. mdpi.com
In the context of in vitro assays, this compound is instrumental in creating functionalized vesicles for studying cellular processes. A primary application is in membrane permeability assays, where liposomes containing this compound are loaded with a fluorescent dye like carboxyfluorescein (CF). nih.govnih.gov The conjugation of a membrane-active peptide to the liposome surface triggers pore formation, leading to the release of CF, which can be quantified to measure membrane disruption. nih.gov This system allows for detailed investigation into how peptide concentration and this compound density affect membrane integrity. nih.gov
While direct labeling of whole cells with this compound for tracking is not a widely documented primary application, the underlying technology is relevant. nih.govresearchgate.net The ability to conjugate fluorescently labeled, cysteine-containing molecules to this compound integrated into a membrane provides a potential mechanism for cell labeling. nih.gov More commonly, this compound is used to construct liposome-based systems that can interact with cells for diagnostic or therapeutic purposes, where the liposome itself might be tracked. nih.gov For example, bead-based flow cytometry assays use antibody-coated beads to detect surface markers on extracellular vesicles, a principle of specific surface interaction that is analogous to the targeted conjugation enabled by this compound. nih.gov
Enzymatically Triggered Bioconjugation and Controlled Release Systems
A sophisticated application of this compound is its use in stimulus-responsive systems, particularly those triggered by enzymes. These systems offer enhanced control over bioconjugation and the subsequent release of encapsulated materials, which is of great interest for targeted drug delivery. nih.gov
Research has demonstrated the development of a controlled release system where the conjugation of a peptide to an this compound-containing liposome is gated by enzymatic activity. acs.org In this system, a membrane-active peptide was synthesized with its reactive cysteine residue chemically "caged" by a phenylacetyl-methoxy (Phacm) protecting group. acs.org This protected peptide is inert and does not react with the maleimide group of this compound. acs.org
However, upon the addition of the enzyme penicillin G acylase (PGA), the Phacm group is selectively cleaved, exposing the free thiol of the cysteine residue. acs.org This enzymatic deprotection triggers the rapid conjugation of the peptide to the this compound on the liposome surface. acs.org The subsequent peptide folding and accumulation at the membrane interface leads to pore formation and the controlled release of the liposome's contents. acs.org This was confirmed by measuring a rapid release of encapsulated carboxyfluorescein and a distinct change in the liposome's surface charge (zeta potential) only in the presence of the enzyme. acs.org This approach represents a powerful strategy for creating "smart" delivery vehicles that release their payload only when they encounter a specific enzymatic signal, which could be a biomarker for a particular disease state. nih.govnih.gov
Table 2: Enzymatic Triggering of Peptide Conjugation to this compound Liposomes This table presents data from a study where Penicillin G Acylase (PGA) was used to trigger the conjugation of a protected peptide to POPC/MPB-PE vesicles, leading to changes in physical properties and initiating a functional response.
| Condition | ζ-potential (mV) | Secondary Structure | Functional Outcome | Reference |
|---|---|---|---|---|
| Vesicles + Protected Peptide (No Enzyme) | -36 mV | Negligible α-helix | No CF Release | acs.org |
| Vesicles + Protected Peptide + PGA Enzyme | -28 mV | Significant α-helix formation | Rapid CF Release | acs.org |
Design and Implementation of Enzyme-Responsive this compound Conjugation Strategies
The unique chemical structure of this compound, featuring a maleimide group, makes it an ideal anchor for the covalent attachment of thiol-containing molecules, such as cysteine-terminated peptides, to the surface of liposomes. This functionality has been ingeniously exploited in the design of enzyme-responsive drug delivery systems. These systems are engineered to remain stable and inert until they encounter a specific enzyme that triggers a conformational change or activation, leading to the release of their payload.
A key challenge in this area is the premature oxidation of thiol groups on the peptides, which prevents their conjugation to the this compound on the liposome surface. To overcome this, researchers have developed strategies using enzyme-labile protecting groups for the cysteine residue on the peptide. nih.govetsu.edu
One such strategy involves the use of a phenylacetamidomethyl (Phacm) group to protect the thiol of a cysteine-containing membrane-active peptide (MAP). nih.govetsu.edu In its protected state, the peptide is structurally undefined and does not interact with the this compound-functionalized liposomes. nih.gov The system is designed to be activated by a specific enzyme, Penicillin G Acylase (PGA), which is not typically present in physiological conditions in a way that would cause premature activation. Upon introduction of PGA, the Phacm group is cleaved, exposing the free thiol on the cysteine residue. nih.govetsu.edu This deprotection allows for a rapid Michael addition reaction between the now-active thiol and the maleimide group of the this compound integrated into the liposome bilayer. mdpi.com
This covalent conjugation acts as a trigger. The anchoring of the peptide to the liposome surface induces a significant conformational change in the peptide, causing it to fold into an α-helical structure. nih.govetsu.edu This structural transition is critical, as the folded peptide is now capable of inserting into and destabilizing the lipid bilayer, leading to the release of the liposome's encapsulated contents. nih.govetsu.edursc.org The efficiency and kinetics of this cargo release can be finely tuned by varying the concentrations of both the peptide and the activating enzyme, PGA. nih.govetsu.edu
Interactive Table: Parameters for Enzyme-Responsive this compound Conjugation
| Parameter | Description | Example Value/Range | Reference |
|---|---|---|---|
| Peptide Design | Cysteine-terminated membrane-active peptide with a protective group. | C(Phacm)KV4 (C-(KVSALKE)4) | nih.gov |
| Protective Group | Enzyme-labile group to prevent premature thiol oxidation. | Phenylacetamidomethyl (Phacm) | nih.govetsu.edu |
| Activating Enzyme | Enzyme specific for cleaving the protective group. | Penicillin G Acylase (PGA) | nih.govetsu.edu |
| Liposome Composition | Lipid formulation incorporating this compound. | 95:5 POPC:this compound | nih.gov |
| PGA Concentration | Concentration of the activating enzyme. | 0.5 µM - 5 µM | nsf.gov |
| Peptide Concentration | Concentration of the protected peptide. | 5 µM - 30 µM | nih.govnsf.gov |
Mechanistic Investigations of Enzyme-Mediated Peptide-Lipid Conjugation and Liposomal Cargo Release
The process of enzyme-mediated peptide conjugation to this compound and the subsequent release of liposomal cargo has been the subject of detailed mechanistic studies. These investigations aim to elucidate the molecular events that govern the efficiency and kinetics of drug release, providing a foundation for the rational design of more sophisticated delivery systems.
Conformational Changes and Membrane Destabilization:
A central aspect of the mechanism is the conformational change that the peptide undergoes upon conjugation. Circular Dichroism (CD) spectroscopy is a powerful technique used to monitor these changes. nih.govcd-bioparticles.com Studies have shown that prior to enzyme activation, the protected peptide exists in a random coil or unfolded state in the presence of this compound liposomes. nih.gov However, after the addition of the activating enzyme (e.g., PGA) and subsequent conjugation to this compound, the CD spectra show a distinct shift, indicative of the formation of an α-helical structure. nih.gov This enzyme-triggered folding is a direct consequence of the peptide's covalent attachment to the lipid bilayer, which facilitates its partitioning into the membrane environment. mdpi.com
The newly formed α-helical structure of the peptide is amphipathic, meaning it has both hydrophobic and hydrophilic regions. This property is crucial for its membrane-destabilizing activity. The hydrophobic face of the helix interacts with the acyl chains of the phospholipids (B1166683) in the bilayer, while the hydrophilic face remains exposed to the aqueous environment. This insertion disrupts the ordered structure of the lipid bilayer, leading to the formation of pores or defects through which the encapsulated cargo can be released. nsf.gov
Influence of Lipid Composition and Peptide Concentration:
The rate and extent of cargo release are not solely dependent on the peptide's structure but are also significantly influenced by the properties of the liposome itself. The concentration of this compound in the liposome is a critical factor; studies have shown that a reduction in the molar percentage of this compound can drastically decrease the efficiency of cargo release. etsu.edu This is likely due to a lower density of available conjugation sites on the liposome surface, leading to a reduced concentration of bound peptides and consequently, less membrane disruption.
Monitoring Conjugation and Release:
The mechanistic investigation of these systems relies on a suite of biophysical techniques. As mentioned, CD spectroscopy tracks the peptide's secondary structure. Zeta potential measurements provide evidence of the peptide's covalent attachment to the liposome by detecting changes in the surface charge. nih.govnih.gov For example, the conjugation of a positively charged peptide to negatively charged this compound-containing liposomes leads to an increase in the zeta potential, moving it towards a less negative or even positive value. nih.gov The release of encapsulated cargo is typically monitored using a fluorescent dye, such as carboxyfluorescein, which is self-quenched at high concentrations within the liposome and becomes brightly fluorescent upon release and dilution in the surrounding medium. researchgate.net
Interactive Table: Mechanistic Insights into this compound Mediated Release
| Mechanistic Aspect | Experimental Observation | Technique Used | Reference |
|---|---|---|---|
| Peptide Conjugation | Increase in zeta potential from -36 mV to -28 mV upon addition of peptide and enzyme. | Zeta Potential Measurement | nih.gov |
| Peptide Folding | Shift in CD spectrum from random coil to α-helix upon conjugation. | Circular Dichroism (CD) Spectroscopy | nih.gov |
| Cargo Release | Rapid increase in fluorescence of encapsulated carboxyfluorescein upon enzyme addition. | Fluorescence Spectroscopy | nih.govresearchgate.net |
| Influence of this compound Concentration | Decreased cargo release with lower mol% of this compound in the liposome. | Leakage Assays | etsu.edu |
| Effect of Peptide Concentration | Concentration-dependent increase in the rate of liposome leakage. | Leakage Assays | nih.govresearchgate.net |
| Role of Lipid Environment | Peptide-induced lipid phase separation observed in cholesterol-containing vesicles. | Confocal Fluorescence Microscopy | etsu.edu |
Emerging Research Directions and Future Perspectives for Mpb Pe
Integration of MPB-PE in Novel Nanotechnology Platforms for Advanced Biomedical Research Tools
The convergence of nanotechnology and biology has created a demand for sophisticated tools that can probe and manipulate biological systems at the molecular level. This compound is positioned at the forefront of this movement, serving as a key component in the construction of functionalized nanostructures for advanced research applications.
Nanoparticle (NP) surface functionalization is a critical process for tailoring their interaction with biological systems, enhancing biocompatibility, and enabling targeted applications in bioimaging, biosensing, and drug delivery. nih.govnih.govmdpi.com Liposomes, which are artificial lipid vesicles, are widely used as nanocarriers due to their biocompatibility, biodegradability, and capacity to encapsulate both hydrophilic and hydrophobic molecules. rsc.orgnih.govnih.gov
This compound is instrumental in the surface functionalization of liposomes and other lipid-based nanoparticles. Its maleimide (B117702) headgroup provides a reactive site for covalent conjugation with thiol-containing molecules, such as cysteine-bearing peptides, proteins, or antibodies, through a Michael addition reaction. rsc.orgnih.govresearchgate.netyoutube.com This specific and efficient chemistry allows for the precise orientation and attachment of biomolecules to the nanoparticle surface, creating highly functional research tools. nih.govulisboa.pt
Research findings have demonstrated the utility of this approach in various contexts. For instance, liposomes functionalized with specific peptides via this compound are being explored as tools to study the mechanisms of membrane-active peptides. rsc.org In other studies, this compound has been used to create targeted nanocarriers for delivering therapeutic agents. One example involved the development of liposomes containing this compound for the targeted delivery of antimalarial drugs to infected red blood cells. researchgate.net These functionalized liposomes serve as powerful research platforms to investigate drug efficacy and targeting mechanisms.
| Research Application Area | Nanotechnology Platform | Role of this compound | Investigated Outcome | Citation(s) |
| Membrane Dynamics | Peptide-conjugated liposomes | Covalent linkage of de novo designed peptides (JR2KC, CKV4) to the liposome (B1194612) surface. | To explore how peptide conjugation and folding influence lipid phase separation and membrane permeability. | rsc.org |
| Targeted Drug Delivery | Functionalized liposomes | Covalent crosslinking of antibodies or other targeting moieties to the liposome surface. | To investigate the targeted delivery of encapsulated drugs (e.g., primaquine) to specific cells, such as Plasmodium-infected red blood cells. | researchgate.net |
| Cancer Therapy Models | Ligand-targeted liposomes | Attachment of targeting ligands (peptides, antibodies) to create nano-carriers for chemotherapeutics like doxorubicin. | To study enhanced drug delivery to cancer cells and improve the therapeutic index in preclinical models. | nih.govmdpi.com |
| Immunology Research | Artificial Antigen-Presenting Cells (aAPCs) | Anchoring of immune-stimulating molecules (e.g., antibodies, costimulatory proteins) to the surface of lipid-coated silica (B1680970) beads. | To stimulate T-cells and study cellular signaling responses by flow cytometry or western blot analysis. | nih.gov |
Bio-inspired materials are synthetic materials whose structure, properties, or function mimic those found in nature. nasa.govpsu.educolorado.edu This field leverages natural design principles to create advanced materials and systems for a range of applications. spie.orgyoutube.com In this context, cell membranes serve as a powerful source of inspiration for creating functional surfaces and interfaces.
This compound is a critical enabler in the development of bio-inspired systems, particularly those that replicate the cell surface. Supported lipid bilayers (SLBs) are a prime example, consisting of a planar lipid bilayer deposited on a solid support, which serves as a stable and robust model of a cell membrane. nih.govnih.govresearchgate.net The integration of this compound into SLBs allows for the controlled and oriented immobilization of proteins and other biomolecules. This creates a functional, biomimetic surface that can be used to study a wide array of biological phenomena, including cell adhesion, receptor-ligand interactions, and immune synapse formation. nih.gov
Furthermore, this compound facilitates the creation of bio-inspired biosensors. By functionalizing an SLB on a transducer surface (e.g., a conducting polymer or metal electrode) with specific enzymes or antibodies via this compound, highly sensitive and specific biosensors can be fabricated. nih.govmdpi.com These devices can detect the presence of pathogens, toxins, or biomarkers by measuring changes in electrical or ionic signals upon target binding, offering a powerful tool for diagnostics and drug screening. nih.govresearchgate.net The ability of this compound to anchor biologically active components onto synthetic platforms is thus central to advancing research in bio-inspired materials.
Theoretical Modeling and Computational Studies of this compound Interactions within Lipid Bilayers
To date, specific computational studies focusing exclusively on this compound are not widely published. However, the existing body of work on simulating complex lipid mixtures and lipid-protein systems provides a clear framework for future research. umsystem.edunih.gov Theoretical modeling of a bilayer containing this compound would be crucial for understanding several key aspects:
Perturbation of Membrane Structure: The bulky headgroup of this compound, especially when conjugated to a large biomolecule, is expected to locally perturb the lipid packing and order of the bilayer. MD simulations can quantify these perturbations, revealing changes in area per lipid, acyl chain order parameters, and membrane thickness.
Dynamics of Conjugated Moieties: Simulations can predict the conformational flexibility, orientation, and dynamics of a peptide or protein tethered to the bilayer via an this compound linker. This is critical for understanding how the membrane environment influences the function of the attached molecule.
Interfacial Hydration and Electrostatics: The introduction of this compound and its cargo can alter the hydration layer and electrostatic potential at the membrane surface. Computational studies can map these changes, which are known to influence membrane protein function and interactions with soluble molecules.
By applying established coarse-grained and all-atom simulation techniques, researchers can gain predictive insights into how this compound-functionalized membranes behave. umsystem.edu This knowledge is essential for the rational design of liposomal drug delivery systems, biomimetic surfaces, and other nanotechnology platforms where the precise behavior of the membrane interface is critical for function.
Development of Advanced this compound Derivatives for Enhanced Research Capabilities
The maleimide-thiol reaction is a cornerstone of bioconjugation due to its high specificity and efficiency under mild conditions. youtube.comulisboa.pt However, the stability of the resulting thiosuccinimide linkage can be a concern in certain biological environments, as it is susceptible to reversal via a retro-Michael reaction, particularly through exchange with other thiols like glutathione. nih.govresearchgate.net This potential instability has driven the rational design of new maleimide reagents to form more robust bioconjugates. nih.gov
Future research directions will undoubtedly focus on the development of advanced this compound derivatives that address these limitations and offer enhanced capabilities. These efforts are likely to proceed along several strategic lines:
Enhanced Linkage Stability: Modifying the maleimide ring, for example by hydrolysis or through the design of next-generation maleimides, can lead to the formation of irreversible and highly stable covalent bonds. Incorporating these advanced chemical moieties into the this compound structure would yield derivatives that produce more robust and reliable bioconjugates for long-term studies or in vivo applications.
Varied Linker Chemistry: The butyramide (B146194) linker in this compound provides a certain spatial distance between the conjugated molecule and the lipid bilayer. Synthesizing a library of this compound derivatives with linkers of varying lengths, rigidities, and chemical properties would provide researchers with finer control over the positioning and dynamics of surface-bound molecules.
Multifunctional Headgroups: Future derivatives could incorporate additional functionalities alongside the maleimide group. This might include fluorescent tags for easier tracking, cleavable linkers that respond to specific stimuli (e.g., pH, enzymes), or secondary reactive groups for orthogonal conjugation strategies.
The development of such advanced derivatives will significantly expand the research toolkit, enabling the construction of more sophisticated, stable, and functional biomaterials and nanotechnology platforms.
| Potential this compound Derivative | Modification Strategy | Anticipated Research Enhancement |
| Stabilized this compound | Introduction of substitutions on the maleimide ring to prevent retro-Michael reaction. | Increased stability of the bioconjugate in high-thiol environments (e.g., cytoplasm, blood plasma), leading to more reliable tracking and targeting in long-term experiments. |
| Variable-Length Linker this compound | Synthesis of derivatives with polyethylene (B3416737) glycol (PEG) or alkyl chains of different lengths as the spacer arm. | Precise control over the distance of a conjugated molecule from the membrane surface, allowing for systematic studies of distance-dependent interactions. |
| Cleavable-Linker this compound | Incorporation of a stimulus-responsive moiety (e.g., disulfide bond, pH-labile ester) into the linker. | Enables triggered release of a conjugated molecule from the nanoparticle surface in response to specific environmental cues found in target tissues (e.g., low pH in tumors). |
| Dual-Function this compound | Attachment of a fluorescent dye or a second, orthogonal reactive group (e.g., an alkyne for click chemistry) to the headgroup. | Allows for simultaneous conjugation of multiple different molecules and/or direct visualization of the lipid anchor itself without needing to label the conjugated protein. |
Conclusion
Summary of MPB-PE's Contributions to Fundamental Biomedical Research
This compound has made substantial contributions to fundamental biomedical research, primarily by providing a reliable and efficient method for anchoring biomolecules to lipid bilayer surfaces. Its most significant contribution lies in the development of targeted drug delivery systems, particularly liposomes and other nanoparticles. The maleimide (B117702) group of this compound allows for the covalent attachment of targeting ligands, such as antibodies and peptides, to the surface of these nanoparticles. This enables the specific recognition of and binding to receptors that are overexpressed on the surface of diseased cells, such as cancer cells. This targeted approach enhances the therapeutic efficacy of encapsulated drugs while minimizing off-target effects and associated toxicities.
Furthermore, the use of this compound in in vitro studies has been instrumental in advancing our understanding of membrane dynamics and protein-lipid interactions. By functionalizing liposomes with specific proteins or peptides via this compound, researchers can create controlled environments to study membrane fusion, cell uptake mechanisms, and the activity of membrane-associated enzymes. For instance, studies have utilized this compound to investigate the concentration-dependent effects of lipid composition on the in vitro growth of pathogens like Plasmodium falciparum, the causative agent of malaria. researchgate.net
The ability to create stable and functionalized lipid bilayers with this compound has also facilitated the development of novel biosensors. By attaching enzymes or antibodies to a lipid matrix, highly sensitive and specific detection platforms can be engineered.
Outlook on Future Academic and Research Trajectories for this compound-Based Systems
The future of this compound in academic and research settings appears robust, with several promising trajectories. A key area of future research will likely focus on the development of more complex and multifunctional drug delivery systems. This could involve the co-conjugation of multiple ligands to the surface of this compound-containing liposomes to achieve synergistic targeting or to overcome drug resistance mechanisms. Additionally, the integration of environmentally sensitive linkers that cleave in response to specific stimuli within the tumor microenvironment, such as pH or enzyme activity, could lead to more controlled and targeted drug release.
Another avenue for future investigation lies in the expanding field of personalized medicine. This compound-based nanoparticles could be tailored with patient-specific antibodies or biomarkers to create highly individualized therapeutic agents. This would require further research into the optimization of conjugation chemistries and the characterization of the in vivo behavior of these personalized nanomedicines.
Q & A
Q. How can researchers ensure the accuracy of data representation in publications on this compound?
- Methodological Guidance : Implement peer-review checklists for data verification (e.g., raw vs. processed data alignment). Avoid generalizations by explicitly stating limitations (e.g., sample size, assay detection limits) and providing error margins in graphs .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
